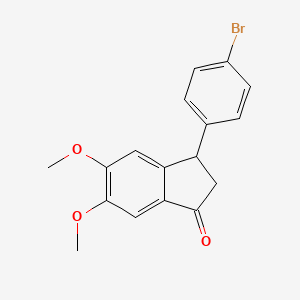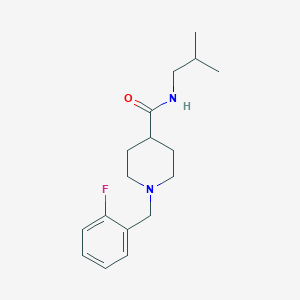
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazinylurea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to involve inhibition of protein kinases. Specifically, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3. These kinases play important roles in various cellular processes, including cell cycle regulation and glycogen metabolism. By inhibiting these kinases, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea may disrupt these processes and lead to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. This antiviral activity may be due to the inhibition of viral protein kinases, which are required for viral replication. Finally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have anti-inflammatory effects in animal models, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied, and there is a large body of literature on its biological effects and mechanism of action. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea. One area of interest is the development of more potent analogs of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea with improved antitumor or antiviral activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea and its effects on various cellular processes. Finally, there is potential for the use of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea as a tool for studying the role of protein kinases in various diseases and cellular processes.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-pyrazinylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can vary depending on the specific reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity, as studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. Other potential applications of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea include its use as an anti-inflammatory agent and as a tool for studying the role of protein kinases in various cellular processes.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-9(13)3-2-4-10(8)16-12(18)17-11-7-14-5-6-15-11/h2-7H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNZCOABXITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)

![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)